molecular formula C19H20N2O2 B2529778 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one CAS No. 54906-22-8

1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

カタログ番号 B2529778
CAS番号: 54906-22-8
分子量: 308.381
InChIキー: NMFAHOKVZJFMHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the fusion of a benzoxazine ring and a piperidine ring , forming a spiro connection. The benzyl group at the 1’ position adds further complexity. Researchers have employed various synthetic routes, including cyclization reactions and spirocyclization strategies. Precise details can be found in the relevant literature .

科学的研究の応用

Antihypertensive Activity

  • Synthesis and Antihypertensive Properties: A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which includes 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one, has been synthesized and evaluated for antihypertensive activity. The most active compound exhibited potential central and peripheral mechanisms of action (Clark et al., 1983). Another study similarly focused on the synthesis and evaluation of antihypertensive properties of 1'-substituted derivatives (Takai et al., 1985).

σ-Receptor Ligands

  • Potent and Selective σ-Receptor Ligands: Research has been conducted on a range of spiro compounds, including 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one derivatives, to investigate their affinity for σ1- and σ2-receptors. Findings indicate that some of these compounds, particularly those with a benzyl residue and a methoxy group, demonstrate high σ1-receptor affinity (Maier & Wünsch, 2002).

Central Nervous System Agents

  • Synthesis and CNS Activity: A study on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and analogs, which includes compounds structurally similar to 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one, aimed at exploring their potential as central nervous system agents. This research emphasized the synthesis process and evaluated the compounds for their activity in CNS models (Bauer et al., 1976).

Other Research Applications

  • Pharmacological Screening: Various studies have synthesized and evaluated the spiro compound derivatives for different pharmacological activities, including their role as potential antidepressants and their interaction with different biological receptors (Glamkowski et al., 1984).

特性

IUPAC Name

1'-benzylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18-16-8-4-5-9-17(16)23-19(20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFAHOKVZJFMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

Synthesis routes and methods

Procedure details

Salicylamide (7.24 g), 1-benzylpiperidin-4-one (10.0 g) and p-toluenesulfonic acid hydrate (500 mg) were suspended in toluene (200 mL), and the suspension was stirred under reflux overnight while removing the water in the reaction system using a Dean-Stark tube. The mixture was cooled to room temperature, and the resulting precipitate was collected by filtration and washed with water, ethanol and diethyl ether to give 1′-benzylspiro[1,3-benzoxazine-2,4′-piperidin]-4(3H)-one as a crude product (9.7 g). The obtained crude 1′-benzylspiro[1,3-benzoxazine-2,4′-piperidin]-4(3H)-one (5.0 g) and 10% palladium-carbon (1.0 g) were suspended in ethanol (50 mL), and the suspension was stirred at 50° C. for 5 hr under a hydrogen atmosphere. The catalyst was removed by filtration through celite and the solvent was evaporated under reduced pressure. The resulting precipitate was collected by filtration, and washed with ethanol and diethyl ether to give the object product (2.7 g, 77%).
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。